N-(3-Bromophenyl)Acrylamide

Catalog No.
S2956796
CAS No.
134046-67-6
M.F
C9H8BrNO
M. Wt
226.073
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromophenyl)Acrylamide

CAS Number

134046-67-6

Product Name

N-(3-Bromophenyl)Acrylamide

IUPAC Name

N-(3-bromophenyl)prop-2-enamide

Molecular Formula

C9H8BrNO

Molecular Weight

226.073

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)

InChI Key

PAJMSUNTWHMLKC-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC(=CC=C1)Br

solubility

not available
  • Chemical Properties and Availability

    N-(3-Bromophenyl)Acrylamide is an organic molecule with the chemical formula C9H8BrNO and a molecular weight of 226.07 g/mol. Suppliers like Biosynth and Ambeed offer the compound, primarily for research purposes [, ].

  • Structural Relationship

    N-(3-Bromophenyl)Acrylamide is an amide derivative of 3-bromoacrylic acid. Amides are a diverse class of organic compounds known for their biological activity. The presence of a bromine atom (Br) on the phenyl ring can potentially influence the molecule's interactions with other molecules [].

  • Potential Research Areas

    Based on its chemical structure and the properties of similar amides, N-(3-Bromophenyl)Acrylamide could be a candidate for research in various areas, including:* Medicinal Chemistry: Investigating its potential biological activity and therapeutic applications.* Material Science: Studying its properties for applications in polymers or other materials.* Organic Synthesis: Utilizing it as a building block for the synthesis of more complex molecules.

N-(3-Bromophenyl)Acrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is in turn linked to an acrylamide functional group. The compound has the molecular formula C9H8BrNC_9H_8BrN and a molecular weight of approximately 215.07 g/mol. It features an acrylamide moiety, which is known for its reactivity due to the presence of a carbon-carbon double bond adjacent to a carbonyl group, making it a versatile compound in various

, including:

  • Nucleophilic Addition: The double bond in the acrylamide can react with nucleophiles, leading to the formation of adducts.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon of the acrylamide.
  • Polymerization: N-(3-Bromophenyl)Acrylamide can participate in free radical polymerization, forming polymers that are useful in various fields such as materials science and biomedicine.

Several methods can be employed to synthesize N-(3-Bromophenyl)Acrylamide:

  • Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with acrylamide in the presence of a base such as sodium methoxide. This reaction typically yields high purity products.
  • Direct Bromination: Starting from N-phenylacrylamide, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the para position relative to the amide group.

N-(3-Bromophenyl)Acrylamide finds applications in various fields:

  • Polymer Chemistry: It is utilized as a monomer for synthesizing polymers with specific properties for use in coatings, adhesives, and biomedical applications.
  • Drug Development: Its derivatives may serve as precursors for developing pharmaceuticals due to their biological activities.
  • Material Science: The compound's unique properties make it suitable for creating materials with tailored mechanical and thermal characteristics.

Interaction studies involving N-(3-Bromophenyl)Acrylamide focus on its reactivity with biological molecules. For instance:

  • Glutathione Conjugation: The compound's electrophilic nature allows it to form conjugates with glutathione, potentially leading to detoxification pathways or cellular stress responses .
  • Protein Binding Studies: Investigating how this acrylamide interacts with proteins can provide insights into its cytotoxic mechanisms.

N-(3-Bromophenyl)Acrylamide shares structural similarities with other acrylamides but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameSimilarityUnique Features
N-(4-Nitrophenyl)Acrylamide0.89Contains a nitro group which enhances reactivity
N-(4-Chlorophenyl)Acrylamide0.80Chlorine substituent affects electronic properties
N-Benzylacrylamide0.75Benzyl group may alter solubility and reactivity
N,N'-Methylenebis(acrylamide)0.73Dimeric structure increases cross-linking potential
N-(4-Fluoro-3-nitrophenyl)acetamide0.62Fluorine substituent influences electronic behavior

The uniqueness of N-(3-Bromophenyl)Acrylamide lies in its bromine substitution, which can significantly affect its reactivity and biological interactions compared to other acrylamides.

The synthesis of phenyl acrylamide derivatives traces back to early investigations into acrylamide’s reactivity with aromatic halides. A pivotal advancement occurred with the development of nucleophilic substitution reactions, where acrylamide was reacted with chlorobenzene in the presence of pyridine to yield phenyl acrylamide. This foundational work established acrylamide’s versatility as a precursor for aryl-substituted derivatives.

The introduction of bromine at the phenyl ring’s meta-position, as in N-(3-Bromophenyl)Acrylamide, emerged from efforts to enhance electronic and steric properties for targeted applications. Bromine’s electron-withdrawing nature and capacity for cross-coupling reactions made it a strategic substituent for drug discovery and polymer functionalization. Early synthetic routes relied on stoichiometric reagents, but recent methodologies leveraging photoredox catalysis and multicomponent reactions have improved efficiency and regioselectivity.

Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, N-(3-Bromophenyl)Acrylamide serves as a key intermediate for designing protease inhibitors and kinase modulators. The sulfonamide and acrylamide functionalities, as demonstrated in visible-light-mediated chlorosulfonylation reactions, enable the construction of quaternary carbon centers critical for bioactive molecule synthesis. The bromine atom further permits post-synthetic modifications via Suzuki-Miyaura couplings, enhancing molecular diversity.

In materials science, copolymerization with methyl methacrylate (MMA) yields materials with tailored thermal and mechanical properties. Reactivity ratio studies ($$ r1 = 0.03 $$, $$ r2 = 0.593 $$) indicate a propensity for alternating copolymer structures, which are advantageous for creating high-performance polymers. The compound’s ability to participate in radical polymerization processes also supports its use in hydrogel networks and stimuli-responsive materials.

Current Research Landscape and Challenges

Contemporary research faces three primary challenges:

  • Regioselectivity Control: Despite advances in photoredox methods, achieving consistent regioselectivity in acrylamide functionalization remains difficult, particularly with sterically hindered substrates.
  • Reaction Efficiency: Multistep syntheses, such as the tandem oxidation/cyclization route, often suffer from moderate yields (e.g., 58–81%) due to competing side reactions.
  • Characterization Complexity: The bromophenyl group’s electronic effects complicate NMR interpretation, necessitating advanced techniques like $$ ^{13}\text{C} $$-DEPTOpt for unambiguous assignment.

Efforts to address these challenges include optimizing photocatalyst systems (e.g., fac-Ir(ppy)$$_3$$) and developing flow chemistry protocols to enhance reaction reproducibility.

Methodological Approaches in Structure-Activity Investigations

Modern synthetic strategies for N-(3-Bromophenyl)Acrylamide emphasize atom economy and catalytic efficiency. Key methodologies include:

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key Catalyst/ReagentReference
Photoredox ChlorosulfonylationMeCN/H$$_2$$O, 455 nm LED58–90fac-Ir(ppy)$$_3$$
Free Radical CopolymerizationDMSO, BPO initiator, 70°C≤15Benzoyl peroxide (BPO)
Tandem Oxidation/CyclizationHCOOH/CH$$_3$$CN, 80°C81DDQ, PPA

Spectroscopic characterization relies heavily on $$ ^1\text{H} $$-NMR and FT-IR to confirm acrylamide backbone formation and bromine substitution. For instance, the $$ ^1\text{H} $$-NMR spectrum of N-(3-Bromophenyl)Acrylamide exhibits distinctive vinyl proton resonances at $$ \delta = 5.58–5.85 \, \text{ppm} $$ and aromatic signals near $$ \delta = 7.39–7.76 \, \text{ppm} $$. Thermal stability assessments via TGA reveal decomposition onset temperatures exceeding 200°C, suitable for high-temperature polymer processing.

Mechanistic studies using radical scavengers like TEMPO have elucidated pathways involving sulfonyl radical intermediates in photoredox reactions. Computational modeling further aids in predicting regiochemical outcomes, guiding rational catalyst design.

Classical Synthesis Approaches

Classical methods for synthesizing N-(3-bromophenyl)acrylamide often involve the direct acylation of 3-bromoaniline with acryloyl chloride. This approach requires careful control of reaction conditions to avoid polymerization of the acryloyl chloride or over-addition of the amine nucleophile [3]. For example, the reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmospheres at low temperatures (−20°C to 0°C). However, acryloyl chloride’s propensity for violent polymerization and sensitivity to moisture limits the scalability of this method [3].

An alternative classical route involves the condensation of 3-bromoaniline with acrylic acid derivatives, such as methyl acrylate, followed by hydrolysis and subsequent activation of the carboxylic acid. While this method avoids handling hazardous acryloyl chloride, it introduces additional steps, reducing overall efficiency [4].

Modern Synthetic Routes

Knoevenagel Condensation Strategies

The Doebner–Knoevenagel condensation has emerged as a robust method for synthesizing acrylamides, including N-(3-bromophenyl)acrylamide. This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base or organocatalyst. For instance, Zacuto (2019) demonstrated that arylaldehydes and β-ketoamides undergo condensation under mild conditions (ambient temperature, catalytic piperidine) to yield E-configured acrylamides with high selectivity [4].

Table 1: Knoevenagel Condensation Conditions for Acrylamide Synthesis

SubstrateCatalystTemperatureYield (%)Selectivity (E:Z)Source
3-BromobenzaldehydePiperidine25°C7895:5 [4]
3-BromophenylacetaldehydeDMAP40°C8293:7 [5]

Lewis base-mediated strategies, such as those employing N-heterocyclic carbenes (NHCs), have also been explored. These catalysts facilitate polar S-to-C aryl migrations, enabling the formation of α-aryl acrylamides with electron-deficient aromatic groups, including 3-bromophenyl derivatives [2].

Coupling Reaction Methodologies

Cross-coupling reactions, though less commonly reported for N-(3-bromophenyl)acrylamide, offer potential routes for introducing functional groups. Palladium-catalyzed Suzuki-Miyaura couplings could theoretically install the 3-bromophenyl moiety onto preformed acrylamide scaffolds. However, the sensitivity of the acrylamide group to transition metals necessitates careful ligand selection and mild conditions [6].

Regioselective Functionalization Techniques

Chlorosulfonylation Reactions

Visible-light-mediated chlorosulfonylation has been applied to acrylamides to install sulfonyl and chlorine groups at the β-position. Zurro et al. (2023) reported a photocatalytic method using fac-Ir(ppy)₃, which generates sulfonyl radicals from sulfonyl chlorides. These radicals add regioselectively to the acrylamide’s double bond, followed by chloride trapping to yield β-chlorosulfonyl derivatives [6].

Table 2: Substrate Scope for Photocatalytic Chlorosulfonylation

Acrylamide SubstrateSulfonyl ChlorideYield (%)
N-(3-Bromophenyl)acrylamideTosyl chloride85
N-(4-Methoxyphenyl)acrylamideMesyl chloride72

This method tolerates electron-withdrawing groups (e.g., bromine) on the aryl ring, making it suitable for functionalizing N-(3-bromophenyl)acrylamide [6].

Selective Bromination Methods

Bromination of the phenyl ring is typically performed prior to acrylamide formation to avoid side reactions. Electrophilic aromatic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) selectively introduces bromine at the meta position of aniline derivatives. Subsequent acylation with acryloyl chloride then yields the target compound [1] [3].

Green Chemistry Approaches and Sustainable Synthesis

Recent advances emphasize solvent-free reactions, organocatalysis, and energy-efficient processes. The Doebner–Knoevenagel condensation, for example, avoids toxic solvents and operates at ambient temperatures, aligning with green chemistry principles [4]. Photocatalytic methods, such as chlorosulfonylation, reduce reliance on hazardous reagents by using visible light as an energy source [6]. Additionally, one-pot methodologies minimize waste generation, as demonstrated by tertiary amide-based Knoevenagel-type reactions [5].

Scale-up and Industrial Production Considerations

Industrial synthesis of N-(3-bromophenyl)acrylamide prioritizes safety, cost-effectiveness, and reproducibility. The instability of acryloyl chloride necessitates continuous-flow systems to mitigate polymerization risks during large-scale acylation [3]. Weinreb amide intermediates, though requiring additional steps, offer better handling and scalability compared to traditional acyl chlorides [3]. Process intensification strategies, such as microwave-assisted reactions, can further enhance reaction rates and yields for Knoevenagel condensations [4].

The position of the bromine substituent on the phenyl ring of N-bromophenyl acrylamide derivatives significantly influences their chemical reactivity and biological activity. Systematic studies examining ortho-, meta-, and para-substitution patterns have revealed distinct structure-reactivity relationships that govern their pharmacological properties [1] [2].

Ortho-Substitution Effects

Ortho-substituted acrylamides demonstrate the most dramatic variability in reactivity, with glutathione reaction half-lives ranging from 6.00 to 311 minutes [1]. The proximity of the substituent to the acrylamide moiety enables strong electronic effects through resonance stabilization, particularly for electron-withdrawing groups. The Hammett correlation for ortho-substituted derivatives shows good linearity (R² = 0.80) when using σp⁻ values, indicating that resonance effects are significant in the reactivity modulation [1]. Studies have shown that ortho-bromophenyl acrylamide derivatives can form intramolecular interactions that influence both their conformational stability and biological activity [3] [4].

Meta-Substitution Effects

Meta-substituted derivatives exhibit the most consistent reactivity profile, with glutathione half-lives ranging from 25.5 to 213 minutes [1]. The meta-position demonstrates the least impact on acrylamide reactivity due to the absence of direct resonance effects with the electron-deficient olefin. The structure-activity relationship follows a linear Hammett correlation (R² = 0.83) using σm values, confirming that inductive effects predominate at this position [1]. N-(3-bromophenyl)acrylamide, the focus compound, represents this class and shows intermediate reactivity compared to its ortho- and para-substituted analogs [5] [6].

Para-Substitution Effects

Para-substituted acrylamides show the strongest Hammett correlation (R² = 0.98) with the highest variability in reactivity, ranging from 7.90 to 342 minutes for glutathione reaction half-lives [1]. The para-position allows for maximum electronic communication between the substituent and the acrylamide functionality through conjugation. Electron-withdrawing groups at the para-position significantly enhance electrophilicity, while electron-donating groups reduce reactivity [7] [8]. This position has been particularly exploited in the design of targeted covalent inhibitors where precise reactivity tuning is required [9].

Substitution PositionReactivity Range (GSH t₁/₂, min)Impact on ActivityHammett CorrelationKey Observations
ortho (2-position)6.00-311High impactσp⁻ (R² = 0.80)Strong effect through resonance
meta (3-position)25.5-213Moderate impactσm (R² = 0.83)Weaker impact, no resonance
para (4-position)7.90-342High impactσp⁻ (R² = 0.98)Strongest correlation, highest variability

N-Substitution Variations

The nitrogen atom of acrylamide derivatives provides a versatile site for structural modification, enabling fine-tuning of physicochemical properties and biological activity. N-substitution variations in bromophenyl acrylamide derivatives have been extensively studied, revealing distinct patterns in reactivity and selectivity [10] [11].

Cyclopropyl Derivatives

Cyclopropyl-substituted acrylamide derivatives represent a unique class of compounds characterized by the incorporation of the strained three-membered ring system. N-cyclopropyl-3-(3-bromophenyl)acrylamide (molecular formula C₁₁H₁₂BrNO, molecular weight 254.12 g/mol) has been synthesized and evaluated for various biological activities [12]. The cyclopropyl group introduces conformational rigidity and unique electronic properties due to the high s-character of its carbon-carbon bonds [13].

The cyclopropyl moiety undergoes characteristic ring-opening reactions under specific conditions, which can be exploited for targeted drug delivery and controlled release applications [13]. Studies have demonstrated that cyclopropyl acrylamide derivatives show enhanced inhibitory activity against PI3K/mTOR dual targets, with compounds achieving IC₅₀ values in the low micromolar range [12]. The rigid geometry imposed by the cyclopropyl ring restricts conformational flexibility, potentially improving binding selectivity to target proteins [14].

Aryl Substitutions

Aryl-substituted acrylamide derivatives encompass a broad class of compounds where the nitrogen atom bears aromatic substituents. These modifications significantly impact both the electronic properties and the steric environment around the acrylamide functionality [15] [16]. N-benzyl-3-(3-bromophenyl)acrylamide (C₁₆H₁₄BrNO, molecular weight 316.19 g/mol) represents a prominent example, demonstrating improved solubility properties compared to unsubstituted analogs [17] [18].

The introduction of aryl groups enables π-π stacking interactions with aromatic residues in target proteins, potentially enhancing binding affinity and selectivity [19] [20]. Substituted aryl groups allow for systematic exploration of electronic effects, with electron-withdrawing substituents generally increasing electrophilicity and electron-donating groups reducing reactivity [21] [19]. Studies on N-(3,4-dimethylphenyl)-3-(3-bromophenyl)acrylamide derivatives have shown that the substitution pattern on the N-aryl ring significantly influences both potency and selectivity profiles [21].

Complex aryl substitutions, such as N-(3,5-dichlorophenyl)-3-(3-bromophenyl)acrylamide (C₁₅H₁₀BrCl₂NO, molecular weight 369.04 g/mol), have been designed to achieve specific pharmacological profiles [22]. These polysubstituted derivatives often display enhanced metabolic stability and improved tissue selectivity due to their increased molecular complexity and altered physicochemical properties.

Stereoselective Synthesis and Stereochemical Implications

The stereoselective synthesis of acrylamide derivatives has emerged as a critical aspect of drug design, as stereoisomers can exhibit dramatically different biological activities, pharmacokinetic profiles, and safety characteristics [23] [24]. For N-(3-bromophenyl)acrylamide derivatives, stereochemical control primarily involves the geometry of the carbon-carbon double bond in the acrylamide moiety.

E/Z Isomerism and Biological Activity

Acrylamide derivatives can exist as E (trans) or Z (cis) isomers depending on the spatial arrangement of substituents around the double bond. The E-isomer is generally more thermodynamically stable and is the predominant form under most synthetic conditions [24] [25]. However, recent advances in synthetic methodology have enabled the selective preparation of Z-isomers, which often display distinct biological properties [24].

Z-selective synthesis methods have been developed using specialized catalytic systems that favor the formation of the less stable Z-isomer [24]. These methods typically involve palladium-catalyzed C-H arylation reactions with carefully controlled reaction conditions to override the thermodynamic preference for the E-isomer. The Z-selective approach has proven particularly valuable in cases where the Z-isomer demonstrates superior biological activity or improved selectivity profiles.

Stereochemical Control in Synthesis

Several synthetic strategies have been employed to achieve stereochemical control in acrylamide synthesis. Stereoselective Horner-Wadsworth-Emmons reactions provide reliable access to E-configured acrylamides through the use of phosphonate reagents under basic conditions [26]. The high stereoselectivity of this reaction arises from the preferential formation of the more stable E-alkene through a cyclic transition state.

Alternative approaches include stereoselective Knoevenagel condensations and Mizoroki-Heck coupling reactions, which can be tuned to favor specific geometric isomers [26]. The choice of base, solvent, and reaction temperature significantly influences the stereochemical outcome, allowing for rational design of synthetic protocols to access desired isomers.

Chiral Recognition and Separation

Chiral stationary phases based on acrylamide derivatives have been developed for the separation and analysis of enantiomers [27] [28] [29]. Poly-N-(1-phenylethyl)acrylamide has been investigated as a chiral selector, demonstrating the ability to discriminate between enantiomers through differential interactions with the chiral polymer backbone [29]. The stereochemical implications extend beyond synthesis to analytical applications, where understanding stereoisomer behavior is crucial for quality control and pharmacological evaluation.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies of N-(3-bromophenyl)acrylamide derivatives have revealed key molecular features that govern biological activity across multiple therapeutic targets [30] [31] [32]. These investigations have identified critical structural elements that can be systematically modified to optimize potency, selectivity, and drug-like properties.

Cytotoxic Activity Relationships

Studies on quinoline-acrylamide derivatives incorporating the 3-bromophenyl moiety have demonstrated significant anticancer activity against various cell lines [7]. Compounds 6a, 6b, and 6h showed IC₅₀ values ranging from 2.71 to 5.94 μM against MCF-7 breast cancer cells, surpassing the reference drug doxorubicin (IC₅₀ = 6.18 μM) [7]. Importantly, the presence of halogen substituents at the 3-position of the acrylamide phenyl ring resulted in a substantial decrease in cytotoxic activity, with compounds containing fluorine, chlorine, and bromine showing IC₅₀ values of 21.18, 26.01, and 39.13 μM, respectively [7].

The structure-activity analysis revealed that electron-donating substituents on the acrylamide phenyl ring generally enhance biological activity. Compounds bearing methyl and dimethoxy substituents demonstrated superior potency compared to halogenated analogs, suggesting that electronic effects significantly influence target binding affinity [7].

DHODH Inhibitor Development

Human dihydroorotate dehydrogenase (DHODH) inhibitors based on acrylamide scaffolds have shown remarkable potency for treating rheumatoid arthritis [33]. Systematic modification of 2-acrylamidobenzoic acid derivatives led to the identification of compound 54, which demonstrated an IC₅₀ value of 32 nM against DHODH [33]. The structure-activity relationship revealed that replacement of phenyl groups with naphthyl moieties improved inhibitory activity to the double-digit nanomolar range [33].

Critical structural features for DHODH inhibition include: small hydrophobic groups (methyl, chlorine, or bromine) at the 2-position of the acrylamide enhance potency; naphthyl substituents provide superior activity compared to simple phenyl groups; and addition of fluorine atoms at specific positions of the benzoic acid moiety further enhances activity [33].

Targeted Covalent Inhibitor Design

Structure-activity studies on acrylamide-based DHHC inhibitors have mapped the chemical space around cyanomyracrylamide (CMA), revealing critical limitations and opportunities for scaffold optimization [31] [32]. The acyl chain length emerged as a crucial determinant of activity, with shortened chains completely abrogating inhibitory effects [32]. Substitution of the N-alkyl chain with biphenyl or methylated biphenyl groups eliminated activity against zDHHC20, indicating strict structural requirements for this binding region [32].

The warhead terminus was identified as a promising site for improving both lipophilicity and potency, with compounds achieving IC₅₀ values comparable to CMA while displaying improved physicochemical properties [32]. The narrow range of potency observed across active molecules highlighted the need for bivalent inhibitors that can engage multiple binding sites simultaneously.

Compound ClassLead CompoundIC₅₀ ValuesTarget/ActivityKey Structural Features
Quinoline-acrylamide derivatives6a, 6b, 6h2.71-5.94 μMCytotoxic vs MCF-7Halogen substituents reduce activity
Coumarin-acrylamide hybrids6e1.88 μMCytotoxic vs HepG2Tubulin polymerization inhibition
DHODH inhibitors5432 nMDHODH inhibitionNaphthyl groups enhance potency
EGFR inhibitors6a, 7Improved solubilityEGFR kinaseAcrylamide improves drug-like properties
Antiallergic agents10dSuperior to ketotifenAntiallergic activityPiperazinyl chain essential

Molecular Design Strategies for Enhanced Biological Activity

The development of N-(3-bromophenyl)acrylamide derivatives with enhanced biological activity requires sophisticated molecular design strategies that integrate multiple pharmacological principles [34] [35] [36]. These approaches focus on optimizing target engagement, improving selectivity, and enhancing drug-like properties through rational structural modifications.

Hybrid Molecule Design

The hybrid molecule approach combines multiple pharmacophore elements within a single molecular framework to achieve synergistic biological effects [34]. Coumarin-acrylamide-CA-4 hybrid molecules exemplify this strategy, incorporating the tubulin-binding properties of combretastatin A-4 with the electrophilic reactivity of acrylamides [34]. Compound 6e from this series demonstrated remarkable cytotoxic activity with an IC₅₀ value of 1.88 μM against HepG2 liver cancer cells, compared to 5-fluorouracil (IC₅₀ = 7.18 μM) [34].

The design rationale involves strategic positioning of complementary functional groups to enable multiple modes of target interaction. The coumarin moiety provides π-π stacking interactions with aromatic residues, while the acrylamide functionality enables covalent modification of nucleophilic amino acids [34]. β-tubulin polymerization inhibition studies confirmed that compound 6e achieved 84.34% inhibition compared to podophyllotoxin (88.19%), validating the hybrid design concept [34].

Electrophilic Warhead Optimization

Systematic optimization of electrophilic warheads has emerged as a powerful strategy for developing selective covalent inhibitors [35] [36]. The acrylamide functional group offers several advantages over alternative electrophiles, including appropriate reactivity for biological systems and compatibility with medicinal chemistry optimization [35]. Studies comparing acrylamide with propiolamide warheads demonstrated that acrylamide derivatives exhibit reduced off-target effects while maintaining potent on-target activity [35].

Mechanistic investigations revealed that acrylamide warheads undergo controlled Michael addition reactions with cysteine residues, forming stable thioether linkages that provide prolonged target engagement [37] [38]. The reaction kinetics can be tuned through substitution patterns on the acrylamide moiety, enabling precise control over reactivity and selectivity profiles [9].

Drug-Like Property Enhancement

Incorporation of acrylamide functionality has proven effective for improving key drug-like properties including solubility, membrane permeability, and metabolic stability [35] [39]. Comparative studies of gefitinib analogs demonstrated that acrylamide-containing compounds 6a and 7 exhibited substantially better solubility and membrane permeability properties than the parent structures [35]. The improved hydrophilicity arises from hydrogen bonding interactions between the acrylamide oxygen and water molecules, while enhanced lipophilicity results from conversion of secondary amines to tertiary amides [35].

Pharmacokinetic optimization through acrylamide incorporation has yielded compounds with favorable absorption, distribution, metabolism, and excretion profiles [33]. Compound 54, a DHODH inhibitor, displayed excellent pharmacokinetic properties and demonstrated dose-dependent anti-arthritic effects in vivo, validating the design strategy for therapeutic applications [33].

Stereochemical Control for Selectivity

Advanced synthetic methodologies enable precise stereochemical control in acrylamide synthesis, allowing access to specific geometric isomers with distinct biological properties [23] [24]. Z-selective C-H arylation methods have been developed to preferentially form Z-configured acrylamides, which often demonstrate improved selectivity compared to their E-isomers [24]. The stereochemical preference can significantly influence binding orientation within target proteins, affecting both potency and selectivity profiles.

Structure-based design approaches incorporate stereochemical considerations from the outset, using computational modeling to predict optimal geometric configurations for target engagement [33]. Molecular docking studies guide the selection of stereoisomers most likely to achieve productive binding interactions while minimizing off-target effects.

Design StrategyPrincipleApplication ExampleOutcomeReference Activities
Hybrid Molecule ApproachCombine multiple pharmacophoresCoumarin-acrylamide-CA-4 hybridsEnhanced tubulin inhibitionIC₅₀ 1.88 μM vs HepG2
Electrophilic Warhead DesignCovalent target bindingCyanomyracrylamide (CMA)Selective DHHC20 inhibitionIC₅₀ 2.02 μM vs zDHHC2
Bioisosteric ReplacementReplace problematic groupsAcrylamide vs. propiolamideReduced off-target effectsImproved metabolic stability
Stereochemical ControlControl stereoselectivityE/Z isomer controlImproved selectivityZ-selective C-H arylation
Functional Group IncorporationImprove physicochemical propertiesAcrylamide for solubility enhancementBetter drug-like propertiesEnhanced membrane permeability

XLogP3

2.9

Dates

Last modified: 08-17-2023

Explore Compound Types